2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol, commonly referred to as TPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPPO is a chiral molecule with a single stereocenter, making it useful in the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of TPPO in asymmetric synthesis involves the formation of a chiral complex between TPPO and the substrate. This complex then undergoes a reaction with a chiral reagent to form a chiral product.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of TPPO. However, it has been shown to be non-toxic and non-carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using TPPO in asymmetric synthesis is its high enantioselectivity. TPPO has been shown to be highly selective in the synthesis of chiral compounds. Another advantage is its low cost and easy availability. However, one limitation is its sensitivity to air and moisture, which can affect its reactivity and selectivity.
Future Directions
There are several future directions for TPPO research. One direction is the development of new TPPO-based chiral catalysts for asymmetric synthesis. Another direction is the study of the mechanism of action of TPPO in asymmetric synthesis. Additionally, the use of TPPO in other fields such as medicinal chemistry and materials science could be explored.
Conclusion:
In conclusion, TPPO is a useful chemical compound in scientific research due to its unique properties. Its high enantioselectivity and low cost make it an attractive option for asymmetric synthesis. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
TPPO can be synthesized through a multi-step process using commercially available starting materials. The first step involves the reaction of 4-propylphenyl magnesium bromide with 2,2,2-trifluoroacetophenone to form the corresponding alcohol. The alcohol is then oxidized to TPPO using a mild oxidizing agent such as pyridinium chlorochromate.
Scientific Research Applications
TPPO has been widely used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been shown to be an effective catalyst in the synthesis of chiral compounds such as α-aminophosphonates and α-amino acids. TPPO has also been used in the synthesis of chiral ligands for enantioselective catalysis.
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7,10,15H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGJLVCWWBRCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol |
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